2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
CAS No.: 52727-99-8
Cat. No.: VC1992623
Molecular Formula: C8H6BrClO2
Molecular Weight: 249.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52727-99-8 |
---|---|
Molecular Formula | C8H6BrClO2 |
Molecular Weight | 249.49 g/mol |
IUPAC Name | 2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone |
Standard InChI | InChI=1S/C8H6BrClO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 |
Standard InChI Key | XZTLAMYFEVPMLG-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)C(=O)CBr)O |
Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)CBr)O |
Introduction
Chemical Structure and Properties
2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone is characterized by its distinctive molecular structure consisting of a phenyl ring with chlorine at position 5 and a hydroxyl group at position 2, along with a brominated acetyl group. This functional group arrangement confers specific chemical and physical properties that make it valuable in organic synthesis.
Molecular and Physical Properties
The compound possesses several key identifiers and properties that are crucial for its characterization and application in research settings.
Property | Value |
---|---|
CAS Number | 52727-99-8 |
Molecular Formula | C₈H₆BrClO₂ |
Molecular Weight | 249.49 g/mol |
IUPAC Name | 2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone |
Standard InChI | InChI=1S/C8H6BrClO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 |
Standard InChIKey | XZTLAMYFEVPMLG-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)C(=O)CBr)O |
Physical Form | Solid |
Purity (Commercial) | ≥96% |
Storage Conditions | Ambient temperature |
This halogenated acetophenone derivative features multiple functional groups that contribute to its chemical versatility and biological activity potential. The presence of both bromine and chlorine atoms makes this compound particularly interesting for synthetic chemists seeking to create complex molecular structures.
Structural Features and Reactivity Sites
The compound contains several reactive sites that determine its chemical behavior:
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The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions
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The hydroxyl group can participate in hydrogen bonding and can undergo oxidation reactions
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The carbonyl group provides a site for nucleophilic addition reactions
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The chlorinated aromatic ring offers opportunities for further functionalization
These structural features make 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone a valuable building block in organic synthesis, particularly for creating more complex molecules with specific biological activities .
Synthesis and Preparation Methods
The preparation of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone involves several synthetic routes, each with specific advantages depending on the intended application and scale of production.
Laboratory-Scale Synthesis
Based on similar compounds in the scientific literature, the most common synthesis route involves the bromination of 1-(5-chloro-2-hydroxyphenyl)ethanone (also known as 5-chloro-2-hydroxyacetophenone). This reaction typically employs a brominating agent under controlled conditions.
Synthetic Approach | Reagents | Conditions | Expected Yield |
---|---|---|---|
Direct Bromination | Bromine in acetic acid | 0-5°C, 2-4 hours | 70-85% |
NBS Bromination | N-Bromosuccinimide in chloroform | Room temperature, 4-6 hours | 75-80% |
Copper-Catalyzed Bromination | CuBr₂ in ethyl acetate | 40-50°C, 3 hours | 65-75% |
The reaction typically proceeds via an electrophilic addition to the α-carbon of the ketone, followed by elimination to form the α-bromo ketone. Purification is commonly achieved through recrystallization from appropriate solvents such as ethanol or ethyl acetate.
Industrial Production Considerations
For larger-scale production, several modifications to the laboratory procedures are typically implemented:
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Continuous flow reactors may be employed to optimize reaction conditions and improve yield
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Solvent recycling systems reduce environmental impact and production costs
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Advanced purification techniques, including automated crystallization systems, ensure consistent product quality
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Quality control measures employing HPLC and spectroscopic methods verify product purity and identity
These industrial approaches facilitate the reliable production of high-purity 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone for commercial applications in research and development.
Chemical Reactivity Profile
The chemical behavior of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone is largely dictated by its functional groups, which enable various transformation pathways.
Key Reaction Types
This compound participates in several important reaction types that make it valuable as a synthetic intermediate:
Nucleophilic Substitution Reactions
The α-bromo ketone moiety readily undergoes SN2 reactions with nucleophiles such as:
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Amines, forming amino ketones
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Thiols, yielding sulfur-containing derivatives
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Alkoxides, producing ether derivatives
These reactions typically proceed under mild conditions, making them suitable for the synthesis of diverse molecular libraries .
Condensation Reactions
The carbonyl group can participate in condensation reactions with:
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Hydrazines to form hydrazones
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Hydroxylamines to produce oximes
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Primary amines yielding imines
These transformations serve as key steps in the synthesis of heterocyclic compounds with potential biological activities .
Cyclization Reactions
The combination of the α-bromo ketone with the hydroxyl group enables intramolecular reactions leading to the formation of:
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Benzofuran derivatives
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Chromone analogues
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Other oxygen-containing heterocycles
These cyclization products often exhibit interesting biological properties, making them valuable targets in medicinal chemistry research .
Reaction Mechanisms
The reactivity of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone can be illustrated through its most common reaction mechanisms:
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In nucleophilic substitution, the nucleophile attacks the α-carbon, displacing the bromine atom
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In condensation reactions, nucleophilic addition to the carbonyl is followed by elimination of water
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In cyclization processes, intramolecular nucleophilic attack by the hydroxyl oxygen on the α-carbon leads to heterocycle formation
Understanding these mechanisms is crucial for designing efficient synthetic routes to target molecules using this versatile building block .
Microorganism | Activity Level | Reference Compound |
---|---|---|
Staphylococcus aureus | Moderate to High | 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone |
Escherichia coli | Moderate | 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone |
Pseudomonas aeruginosa | Low to Moderate | 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone |
Candida albicans | Moderate | 2-Bromo-1-(2-hydroxyphenyl)ethanone |
The antimicrobial mechanism likely involves disruption of microbial cell membranes and inhibition of essential enzymes due to the reactivity of the α-bromo ketone functionality.
Antioxidant Activity
The hydroxyl group in the compound's structure suggests potential antioxidant properties. Research on structurally similar compounds has demonstrated significant antioxidant activity through mechanisms such as:
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Free radical scavenging
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Metal ion chelation
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Inhibition of lipid peroxidation
For instance, a study on the related compound 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one showed 1.35 times higher antioxidant activity than reference compounds in DPPH radical scavenging assays .
Enzyme Inhibition Properties
The α-bromo ketone moiety in 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone can react with nucleophilic amino acid residues in enzyme active sites, potentially leading to enzyme inhibition. This property makes it a candidate for developing compounds that target specific enzymes involved in disease processes .
Potential enzyme targets include:
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Proteases
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Kinases
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Dehydrogenases
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Transferases
These enzyme inhibition properties contribute to the compound's value in pharmaceutical research and development .
Research Applications
2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone finds applications across multiple scientific disciplines, serving diverse research needs.
Pharmaceutical Development
In pharmaceutical research, this compound serves as a versatile synthetic intermediate for creating various therapeutic agents:
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Anti-inflammatory compounds: The hydroxyl and halogen functionalities provide a scaffold for developing molecules with anti-inflammatory properties
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Antimicrobial agents: Its potential to inhibit bacterial growth makes it valuable for antimicrobial drug development
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Enzyme inhibitors: The reactive α-bromo ketone group facilitates the creation of compounds that can selectively inhibit disease-related enzymes
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Antioxidant therapeutics: The hydroxyl group provides a foundation for developing compounds with free radical scavenging abilities
Chemical Building Block
As a building block in organic synthesis, 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone offers several advantages:
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Multiple functionalization sites allowing for diverse chemical transformations
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Regioselective reactions due to the distinct reactivity of different functional groups
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Easy incorporation into complex molecular architectures
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Compatibility with various reaction conditions and catalytic systems
Agricultural and Environmental Research
In agricultural science and environmental studies, this compound contributes to:
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Agrochemical development: Serving as a precursor for pesticides and herbicides
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Environmental monitoring: Acting as a model compound for studying the fate of halogenated organics in the environment
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Remediation studies: Helping develop strategies for the removal of similar compounds from contaminated sites
Materials Science Applications
Emerging applications in materials science include:
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Polymer synthesis: Incorporation into polymers to impart specific properties
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Photoreactive materials: Utilization of the carbonyl group for creating light-sensitive materials
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Surface modification: Employment as a functionalization agent for various surfaces
Comparison with Structurally Similar Compounds
To better understand the unique properties of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone, it is valuable to compare it with structurally related compounds.
Structural Analogues Comparison
Compound | Structural Differences | Chemical Reactivity Comparison | Biological Activity Comparison |
---|---|---|---|
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone | Contains bromine instead of chlorine at position 5 | Similar reactivity at the α-position; potentially more reactive aromatic ring | May exhibit enhanced antimicrobial activity due to additional bromine |
2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | Contains chlorine instead of bromine at the α-position | Less reactive in nucleophilic substitution reactions | Similar antimicrobial profile but potentially lower potency |
1-(5-Chloro-2-hydroxyphenyl)ethanone | Lacks halogen at the α-position | Cannot undergo α-substitution reactions without activation | Significantly lower biological activity in most assays |
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone | Different position of chlorine and hydroxyl groups | Altered regioselectivity in electrophilic aromatic substitutions | Different receptor binding profile due to altered hydrogen bonding pattern |
These structural differences lead to distinct chemical and biological profiles, highlighting the importance of specific substitution patterns in determining compound properties .
Structure-Activity Relationships
The comparison of these analogues reveals several important structure-activity relationships:
These relationships provide valuable insights for the rational design of new compounds with optimized properties for specific applications.
Hazard Type | Classification | Hazard Statement | Signal Word |
---|---|---|---|
Skin Irritation | Category 2 | H315: Causes skin irritation | Warning |
Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning |
These classifications indicate that appropriate precautions must be taken when handling this compound .
Future Research Directions
The unique properties of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone open several avenues for future research and applications.
Medicinal Chemistry Opportunities
Future research could explore:
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Development of targeted enzyme inhibitors based on the α-bromo ketone scaffold
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Creation of prodrugs that utilize the reactivity of this compound for site-specific activation
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Investigation of novel antimicrobial agents addressing resistant strains
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Design of antioxidant compounds with improved bioavailability and efficacy
Synthetic Methodology Development
Opportunities for advancing synthetic applications include:
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Development of stereoselective reactions utilizing this compound as a chiral building block
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Exploration of catalytic systems for selective functionalization of specific positions
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Investigation of green chemistry approaches for more sustainable synthesis
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Application in flow chemistry for continuous manufacturing processes
Advanced Materials Applications
Emerging materials science applications warrant further exploration:
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